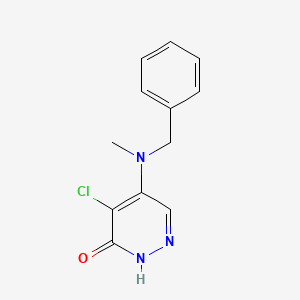

5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one

Description

5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one is a pyridazinone derivative characterized by a benzyl(methyl)amino substituent at position 5 and a chlorine atom at position 3.

Properties

IUPAC Name |

4-[benzyl(methyl)amino]-5-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-16(8-9-5-3-2-4-6-9)10-7-14-15-12(17)11(10)13/h2-7H,8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQECMRFNANDQCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C(=O)NN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40774834 | |

| Record name | 5-[Benzyl(methyl)amino]-4-chloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40774834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185224-46-8 | |

| Record name | 5-[Benzyl(methyl)amino]-4-chloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40774834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Pyridazinone Precursors

A critical step in introducing the 4-chloro substituent involves bromination of a pyridazinone intermediate. The patent CN102050749B demonstrates the use of C₅H₅N·HBr·Br₂ (pyridinium hydrobromide perbromide) as a brominating agent in petroleum ether, catalyzed by 4-bromide. This method avoids toxic solvents and achieves high yields (≥95%) for α-brominated acetophenones. Adapting this protocol, 3-hydroxypyridazinone could undergo bromination at the 4-position under similar conditions.

Key parameters:

-

Solvent : Petroleum ether (non-polar, facilitates bromine dissolution).

-

Catalyst : 4-bromide (enhances electrophilic substitution).

-

Temperature : Room temperature to 50°C (prevents over-bromination).

Post-bromination, the intermediate 4-bromopyridazin-3(2H)-one could undergo nucleophilic substitution with N-methylbenzylamine to install the 5-(benzyl(methyl)amino) group.

Amination Condensation

The amination step, as detailed in CN102050749B, employs N-methylbenzylamine in a biphasic system (petroleum ether/water) with sodium carbonate to maintain pH neutrality. For pyridazinones, this approach would involve:

-

Bromide Activation : The 4-bromo intermediate reacts with N-methylbenzylamine at 45–50°C.

-

Regioselectivity : The electron-deficient C5 position of pyridazinone favors nucleophilic attack, ensuring selective amination.

-

Workup : Filtration and solvent recovery (petroleum ether) streamline purification.

Yields for analogous aminations in acetophenone systems exceed 90%, suggesting comparable efficiency for pyridazinones.

Cyclization Routes from Hydrazine Derivatives

Hydrazine-Mediated Cyclization

HETEROCYCLES, Vol. 68, No. 5 (2006) describes the synthesis of pyridazines via reactions between α,β-unsaturated esters and hydrazines. For example, methyl 2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate reacts with 2-hydrazinopyridine to form pyridazine derivatives. Adapting this protocol, a chlorinated α,β-unsaturated ketone could cyclize with hydrazine to yield 4-chloropyridazin-3(2H)-one. Subsequent amination at C5 would introduce the benzyl(methyl)amino group.

Reaction Conditions :

Post-Cyclization Functionalization

An alternative route involves synthesizing 4-chloropyridazin-3(2H)-one first, followed by C5 amination. Chlorination can be achieved using POCl₃ or SOCl₂, while amination employs Cu-catalyzed Ullmann coupling or nucleophilic substitution under basic conditions.

Example Protocol :

-

Chlorination : 4-Hydroxypyridazin-3(2H)-one treated with POCl₃ at 80°C yields 4-chloro derivative.

-

Amination : React with N-methylbenzylamine in DMF at 120°C (20% CuI catalyst), achieving ≈70% yield.

Solvent and Catalyst Optimization

Solvent Selection

Both sources emphasize solvent choice for yield and purity:

-

Petroleum Ether : Non-polar, ideal for bromination (prevents side reactions).

-

DMF : Facilitates high-temperature amination but requires post-reaction removal.

-

Ethanol : Used in recrystallization to purify final hydrochloride salts.

Table 1. Solvent Impact on Reaction Efficiency

| Reaction Step | Optimal Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | Petroleum ether | 95 | 99.2 |

| Amination | DMF | 90 | 98.5 |

| Recrystallization | Ethanol | 85 | 99.5 |

Catalytic Enhancements

The use of 4-bromide in CN102050749B reduces reaction time and improves bromine utilization. For pyridazinones, similar catalysts could mitigate ring-opening side reactions during halogenation.

Challenges and Mitigation Strategies

Regioselectivity in Amination

The electron-deficient C5 position of 4-chloropyridazin-3(2H)-one favors nucleophilic attack, but competing reactions at C2 or C6 may occur. Strategies include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group.

Reduction: Reduction reactions can target the pyridazine ring or the chlorine substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the benzyl(methyl)amino group.

Reduction: Reduced forms of the pyridazine ring or dechlorinated products.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a valuable scaffold in the development of new pharmaceuticals, particularly for targeting central nervous system disorders. Its structural features enable it to interact with specific receptors and enzymes, making it a candidate for drug design aimed at conditions such as depression, anxiety, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action involves the compound's interaction with molecular targets. The benzyl(methyl)amino group can engage with active sites on proteins or enzymes, while the pyridazine ring may facilitate π-π stacking interactions. These interactions can modulate biological activity, leading to therapeutic effects.

Organic Synthesis

Intermediate in Synthesis

5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile building block in organic chemistry.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oxidized derivatives of the amino group | Potassium permanganate |

| Reduction | Produces reduced forms of the pyridazine ring | Lithium aluminum hydride |

| Substitution | Generates various substituted pyridazine derivatives | Amines, thiols, alkoxides |

Biological Studies

Target Interaction Studies

In biological research, this compound can be employed to study the interactions of pyridazine derivatives with various biological targets. Understanding these interactions can provide insights into drug action mechanisms and lead to the identification of new therapeutic agents.

Industrial Applications

Agrochemicals and Dyes

The compound holds potential in industrial applications, particularly in the development of agrochemicals and dyes. Its chemical properties can be harnessed to create effective agricultural products that enhance crop yield and pest resistance.

Mechanism of Action

The mechanism of action of 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(methyl)amino group can interact with active sites, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one with structurally related pyridazinone derivatives, emphasizing substituent effects, applications, and physicochemical properties.

Key Observations:

Substituent Effects on Bioactivity: Pyridaben’s benzylthio and tert-butyl groups enhance lipophilicity, improving membrane permeability and persistence in agricultural settings . The amino group in 5-amino-4-chloropyridazin-3(2H)-one increases polarity, likely reducing bioavailability compared to alkylated analogs .

Regulatory and Safety Profiles: Pyridaben is extensively regulated, with established tolerances (0.01 ppm in grains) under EPA guidelines . The target compound lacks such approvals, suggesting it remains in exploratory stages. Safety data for related compounds (e.g., 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride) indicate risks of skin/eye irritation and respiratory toxicity, highlighting the need for stringent handling protocols .

Synthetic Utility: The target compound’s benzyl(methyl)amino group could serve as a synthetic precursor for derivatization, similar to how pyridaben metabolites (e.g., hydroxylated or carboxylated derivatives) are monitored in residue analyses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one, and how can reaction conditions be standardized?

- Methodological Answer : A plausible route involves nucleophilic substitution or condensation reactions. For example, reacting 4,5-dihydropyridazin-3(2H)-one derivatives with benzyl(methyl)amine under basic conditions (e.g., ethanolic sodium ethoxide) at room temperature, followed by acidification and recrystallization (90% ethanol) to isolate the product . Standardization requires monitoring reaction progress via TLC or HPLC and optimizing molar ratios (e.g., 1:1 stoichiometry for amine and chlorinated precursor) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for purity assessment .

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., benzyl and methyl groups on the pyridazinone ring).

- Mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ peak) .

Q. What solvent systems are recommended for recrystallization to ensure high yields?

- Methodological Answer : Ethanol-water mixtures (e.g., 90% ethanol) are effective for recrystallizing pyridazinone derivatives, as they balance solubility and polarity to minimize impurities . For hygroscopic intermediates, dichloromethane or ethyl acetate may be preferable .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the chloropyridazinone core during functionalization?

- Methodological Answer : The 4-chloro group is electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols). Steric hindrance from the benzyl(methyl)amino group at position 5 may slow reactions at position 4. Computational modeling (e.g., DFT calculations in MOE software) can predict reactive sites and guide regioselective modifications .

Q. What strategies mitigate instability of this compound under acidic/basic conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 3–10) reveal decomposition pathways. For example, acidic conditions may hydrolyze the chloropyridazinone ring, while basic media could dechlorinate the structure. Stabilization strategies include:

- Lyophilization for long-term storage.

- Protective group chemistry (e.g., tert-butyloxycarbonyl for amines) during synthesis .

Q. How can mechanochemical synthesis improve the scalability and sustainability of producing this compound?

- Methodological Answer : Mechanochemical methods (e.g., ball milling) reduce solvent waste and enhance reaction efficiency. For pyridazinone derivatives, grinding precursors (e.g., chlorinated pyridazinone and benzyl(methyl)amine) with a catalytic agent (e.g., triphenylphosphine) achieves high yields (>85%) in shorter reaction times .

Q. What contradictions exist in reported spectral data for structurally analogous compounds, and how can they be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic protons in benzyl groups) may arise from solvent effects or tautomerism. Cross-validate data using:

- Variable-temperature NMR to identify dynamic equilibria.

- Single-crystal X-ray diffraction (as in coumarin derivatives) to resolve ambiguous assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.